molecular formula C14H19NO3S B15407566 Methionine, N-(3-oxo-3-phenylpropyl)- CAS No. 828250-22-2

Methionine, N-(3-oxo-3-phenylpropyl)-

Cat. No.: B15407566
CAS No.: 828250-22-2
M. Wt: 281.37 g/mol
InChI Key: JOXLOIWLHKCASQ-LBPRGKRZSA-N
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Description

The N-(3-oxo-3-phenylpropyl) functional group is a β-ketoamide moiety attached to a phenyl group, which imparts unique reactivity and physicochemical properties. Below, we compare these analogs to infer structure-activity relationships and functional differences.

Properties

CAS No.

828250-22-2

Molecular Formula

C14H19NO3S

Molecular Weight

281.37 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[(3-oxo-3-phenylpropyl)amino]butanoic acid

InChI

InChI=1S/C14H19NO3S/c1-19-10-8-12(14(17)18)15-9-7-13(16)11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3,(H,17,18)/t12-/m0/s1

InChI Key

JOXLOIWLHKCASQ-LBPRGKRZSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NCCC(=O)C1=CC=CC=C1

Canonical SMILES

CSCCC(C(=O)O)NCCC(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Corrosion Inhibitors: Thiazole vs. Pyrazole Derivatives

N-(3-Oxo-3-phenylpropyl)thiazol-2-aminium chloride (DTZA) and N-(3-oxo-3-phenylpropyl)-1H-pyrazol-3-aminium chloride (DPZA) were synthesized as Mannich bases for inhibiting N80 steel corrosion in 15 wt% lactic acid .

Property DTZA DPZA
Inhibition Efficiency 97.56% at 0.15% dose (363 K) 58.3% at 0.15% dose (363 K)
Adsorption Model Langmuir (mixed physical/chemical) Langmuir (mixed physical/chemical)
Key Structural Feature Thiazole ring Pyrazole ring
Interaction with Fe Stronger (dense protective film) Weaker

Mechanistic Insights :

  • DTZA’s superior performance is attributed to the electron-rich thiazole ring, which enhances chemisorption via sulfur and nitrogen atoms .
  • Molecular dynamics (MD) simulations showed DTZA forms a more stable adsorbed layer on Fe surfaces compared to DPZA .

Antimicrobial Activity: Piperazine Derivatives

2-(pyrrolidin-1-yl)ethyl 4-(3-oxo-3-phenylpropyl)piperazine-1-carbodithioate (Compound 17) demonstrated anti-Trichomonas activity, with MIC values of 39.79 µM (MTZ-susceptible strains) and 79.92 µM (resistant strains). This outperformed metronidazole (MTZ) against resistant strains (MIC 292.80 µM) .

Key Advantages :

  • Compatibility with vaginal flora (Lactobacillus) and low cytotoxicity to HeLa cells .
  • The 3-oxo-3-phenylpropyl group may enhance membrane permeability or target binding.

Crystallographic and Physicochemical Properties

1-(3-Oxo-3-phenylpropyl)piperidinium chloride crystallizes in a chair conformation, stabilized by N–H⋯Cl and C–H⋯O hydrogen bonds. The phenyl rings exhibit parallel-displaced stacking (3.8164 Å separation) .

Comparison with Valine Derivative :

  • Valine, N-(3-oxo-3-phenylpropyl)- (C₁₄H₁₉NO₃, MW 249.31) shares the β-ketoamide backbone but lacks the heterocyclic rings seen in DTZA/DPZA .
  • No direct biological data are available for this valine derivative, but its structural simplicity suggests reduced adsorption efficiency compared to DTZA.

Contrast with Methionine Derivative :

Key Research Findings and Implications

  • Thiazole Superiority : The thiazole ring in DTZA enhances corrosion inhibition via strong Fe–S/N interactions, a feature absent in pyrazole (DPZA) or simple amides .
  • Antimicrobial Design : The 3-oxo-3-phenylpropyl group improves lipophilicity and target engagement in piperazine derivatives .
  • Crystallographic Trends : Hydrogen bonding and π-stacking in N-(3-oxo-3-phenylpropyl) derivatives dictate solid-state packing, relevant for material stability .

Table 1: Comparative Efficiency of Corrosion Inhibitors

Compound Efficiency (%) Key Functional Group Application Reference
DTZA 97.56 Thiazole Lactic acid corrosion
DPZA 58.3 Pyrazole Lactic acid corrosion

Table 2: Antimicrobial Activity of Piperazine Derivative

Compound MIC (µM, susceptible) MIC (µM, resistant) Target Application Reference
17 39.79 79.92 Anti-Trichomonas
MTZ 19.71 292.80 Anti-Trichomonas

Q & A

Q. What are the common synthetic routes for Methionine, N-(3-oxo-3-phenylpropyl)-, and how can reaction conditions be optimized?

The synthesis typically involves alkylation or acylation reactions. For example, alkylation of methionine derivatives with 3-oxo-3-phenylpropyl halides (e.g., 3-oxo-3-phenylpropyl chloride) under basic conditions (e.g., triethylamine) facilitates the formation of the target compound . Alternative methods include copper-catalyzed coupling using DMPA as a one-carbon source . Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents to maximize yield and purity. Reflux conditions in aprotic solvents (e.g., THF or DCM) are often employed to ensure complete conversion .

Q. How can researchers characterize the structural and physicochemical properties of Methionine, N-(3-oxo-3-phenylpropyl)-?

Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) to identify key functional groups, such as the 3-oxo-3-phenylpropyl moiety and methionine backbone . For example, ¹H NMR signals at δ 3.4–3.8 ppm (methylene protons adjacent to the carbonyl) and δ 7.2–7.5 ppm (aromatic protons) are diagnostic. Physicochemical properties (solubility, stability) are determined via HPLC, TGA, and pH-dependent stability assays. Polar solvents (e.g., DMSO) enhance solubility, while acidic/basic conditions may degrade the compound .

Q. What analytical methods are suitable for assessing the purity of Methionine, N-(3-oxo-3-phenylpropyl)-?

High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₄H₂₂N₂O₂S, MW 294.4 g/mol), while HPLC with UV detection (λ = 254 nm) quantifies purity. Column chromatography (silica gel, eluent: ethyl acetate/hexane) is used for purification. Melting point analysis and elemental analysis (C, H, N, S) further validate purity .

Advanced Research Questions

Q. How does the 3-oxo-3-phenylpropyl group influence the biological activity of methionine derivatives?

The 3-oxo-3-phenylpropyl group enhances lipophilicity, improving membrane permeability and interaction with hydrophobic enzyme pockets. In triazolothiadiazole derivatives, this group significantly increased anti-inflammatory activity (IC₅₀ = 12 µM) compared to analogs without it, as shown in carrageenan-induced edema models . Structure-activity relationship (SAR) studies reveal that substitutions on the phenyl ring modulate potency, with electron-withdrawing groups (e.g., -NO₂) enhancing binding affinity to cyclooxygenase-2 (COX-2) .

Q. What crystallographic techniques elucidate the solid-state behavior of Methionine, N-(3-oxo-3-phenylpropyl)- derivatives?

Single-crystal X-ray diffraction (SCXRD) resolves hydrogen-bonding networks and conformational flexibility. For example, in related chloride salts, the chair conformation of the piperidinium ring and N–H⋯Cl hydrogen bonds stabilize the crystal lattice. Synchrotron radiation (λ = 0.710 Å) and SHELX software refine structures with R-factors < 0.05 .

Q. How can researchers resolve contradictions in reactivity data for Methionine, N-(3-oxo-3-phenylpropyl)- under varying conditions?

Contradictions arise from competing reaction pathways (e.g., hydrolysis vs. alkylation). Mechanistic studies using DFT calculations identify transition states and energy barriers. For example, alkaline conditions may hydrolyze the 3-oxo group, forming phenylpropionic acid derivatives, while neutral conditions favor alkylation . Kinetic monitoring via in situ IR spectroscopy tracks intermediate formation.

Q. What advanced NMR strategies distinguish diastereomers or regioisomers of Methionine, N-(3-oxo-3-phenylpropyl)-?

NOESY/ROESY experiments detect spatial proximity between protons (e.g., methionine’s α-carbon and the phenyl group). For regioisomers, ¹³C NMR chemical shifts of carbonyl carbons (δ ~197 ppm for 3-oxo vs. δ ~170 ppm for esters) provide differentiation . Chiral HPLC with a cellulose-based column resolves enantiomers using hexane/isopropanol gradients.

Q. How can computational modeling predict the interaction of Methionine, N-(3-oxo-3-phenylpropyl)- with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to enzymes like COX-2 or opioid receptors. The 3-oxo-3-phenylpropyl group forms π-π interactions with Phe⁵⁰⁸ in COX-2, while the methionine side chain hydrogen-bonds with Arg¹²⁰ . Free energy perturbation (FEP) calculations quantify binding affinities for SAR refinement.

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